1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol
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Overview
Description
1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is a heterocyclic compound featuring an oxazole ring fused with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, leading to the formation of the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Introduction of different substituents on the phenyl ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include various substituted oxazoles and phenyl derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The oxazole ring can interact with biological systems through non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence enzyme activity and receptor binding . These interactions can lead to modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Oxazole: A five-membered ring with oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with different positioning of oxygen and nitrogen atoms.
Oxadiazole: Contains two nitrogen atoms in the ring, offering different chemical properties.
Uniqueness: 1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol stands out due to its specific substitution pattern and the presence of both phenyl and oxazole rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2126-01-4 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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